3-Chloro-6-(4-fluorobutoxy)phenylZinc bromide
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Overview
Description
3-Chloro-6-(4-fluorobutoxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(4-fluorobutoxy)phenylzinc bromide typically involves the reaction of 3-chloro-6-(4-fluorobutoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-chloro-6-(4-fluorobutoxy)phenyl bromide+Zn→3-chloro-6-(4-fluorobutoxy)phenylzinc bromide
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and stringent control of reaction conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and inert atmosphere is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-fluorobutoxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
3-Chloro-6-(4-fluorobutoxy)phenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the formation of complex organic molecules.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a tool for modifying biological molecules.
Mechanism of Action
The mechanism of action of 3-chloro-6-(4-fluorobutoxy)phenylzinc bromide involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
4-Fluorophenylzinc Bromide: Shares the fluorine substituent but lacks the butoxy group.
3-Chloro-4-(4’-fluorobenzyloxy)phenylboronic Acid: Similar in structure but contains boron instead of zinc.
Uniqueness
3-Chloro-6-(4-fluorobutoxy)phenylzinc bromide is unique due to the presence of both chlorine and fluorine substituents, which can influence its reactivity and the types of reactions it can undergo. The butoxy group also adds to its distinct chemical properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C10H11BrClFOZn |
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Molecular Weight |
346.9 g/mol |
IUPAC Name |
bromozinc(1+);1-chloro-4-(4-fluorobutoxy)benzene-5-ide |
InChI |
InChI=1S/C10H11ClFO.BrH.Zn/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;;/h3-5H,1-2,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
QILHEFYXECYKJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)OCCCCF.[Zn+]Br |
Origin of Product |
United States |
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